3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
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Overview
Description
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a synthetic organic compound that features two fluorine atoms and a tetrazole group. It has significant applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazole Formation: : The tetrazole group is typically synthesized through the cyclization of a hydrazonyl chloride with sodium azide.
Fluorination: : Introduction of fluorine atoms is often achieved using selective fluorination agents such as Selectfluor or DAST (Diethylaminosulfur trifluoride).
Benzamide Synthesis: : Coupling reactions involving benzoyl chlorides and amines form the benzamide structure. The reaction conditions include using a base like triethylamine and a solvent such as dichloromethane.
Industrial Production Methods
Batch Processing: : Traditional batch reactors are used for synthesizing compounds on a small to medium scale.
Continuous Flow Synthesis: : This method is gaining popularity for its efficiency in producing large quantities with consistent quality, especially important for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of nitro groups to amines using catalytic hydrogenation.
Substitution: : Nucleophilic substitution reactions, where halogens can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Palladium on carbon with hydrogen gas.
Solvents: : Dichloromethane, acetonitrile.
Major Products
Oxidation Products: : Carboxylic acids.
Reduction Products: : Primary amines.
Substitution Products: : Varied, depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: : Used in the synthesis of advanced organic compounds and as intermediates in complex molecule construction.
Biology: : Studied for its potential as a bioactive molecule, influencing enzyme activities and receptor binding.
Medicine: : Investigated for its role in drug development, particularly in designing new pharmaceuticals with improved efficacy and safety.
Industry: : Used in the development of advanced materials, including polymers with specific properties.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : Functions by inhibiting specific enzymes, altering metabolic pathways.
Receptor Binding: : Binds to certain receptors, modifying cellular responses and signaling pathways.
Molecular Interactions: : Engages in hydrogen bonding, van der Waals forces, and hydrophobic interactions, influencing its activity and efficacy.
Comparison with Similar Compounds
Unique Features
Dual Fluorine Atoms: : Enhances metabolic stability and lipophilicity.
Tetrazole Group: : Provides unique reactivity and binding properties.
Similar Compounds
3-Fluoro-N-(benzyl)benzamide: : Similar in structure but lacks the tetrazole group, resulting in different reactivity.
4-fluoro-N-(1-tetrazol-5-ylmethyl)benzamide: : Different positioning of the fluorine atom affects its chemical behavior and applications.
3-fluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of considerable interest, boasting distinctive features that set it apart from its analogs. Its synthesis, reactions, and applications underscore its importance in both academic research and industrial production.
Properties
IUPAC Name |
3-fluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-11-4-6-13(7-5-11)22-14(19-20-21-22)9-18-15(23)10-2-1-3-12(17)8-10/h1-8H,9H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJUXHJSFVRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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